H-Ser-Ser-Met-Lys-Leu-Ser-Phe-Arg-Ala-Arg-Ala-Tyr-Gly-Phe-Arg-Gly-Pro-Gly-Pro-Gln-Leu-OH

Übersicht

Beschreibung

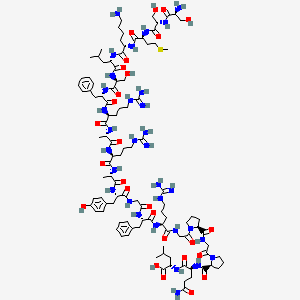

The compound H-Ser-Ser-Met-Lys-Leu-Ser-Phe-Arg-Ala-Arg-Ala-Tyr-Gly-Phe-Arg-Gly-Pro-Gly-Pro-Gln-Leu-OH is a peptide consisting of 21 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide sequence is notable for its potential biological activity and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-Ser-Met-Lys-Leu-Ser-Phe-Arg-Ala-Arg-Ala-Tyr-Gly-Phe-Arg-Gly-Pro-Gly-Pro-Gln-Leu-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like This compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity, using automated synthesizers and high-performance liquid chromatography (HPLC) for purification.

Analyse Chemischer Reaktionen

Types of Reactions

The peptide H-Ser-Ser-Met-Lys-Leu-Ser-Phe-Arg-Ala-Arg-Ala-Tyr-Gly-Phe-Arg-Gly-Pro-Gly-Pro-Gln-Leu-OH can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Mutagenic primers and DNA polymerase for site-directed mutagenesis.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiol groups from disulfide bonds.

Substitution: Peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, H-Ser-Ser-Met-Lys-Leu-Ser-Phe-Arg-Ala-Arg-Ala-Tyr-Gly-Phe-Arg-Gly-Pro-Gly-Pro-Gln-Leu-OH can be used as a model peptide for studying peptide synthesis, folding, and stability.

Biology

In biology, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine

In medicine, peptides like This compound are investigated for their therapeutic potential, including antimicrobial, antiviral, and anticancer activities.

Industry

In industry, peptides are used in the development of pharmaceuticals, cosmetics, and as research tools in biotechnology.

Wirkmechanismus

The mechanism of action of H-Ser-Ser-Met-Lys-Leu-Ser-Phe-Arg-Ala-Arg-Ala-Tyr-Gly-Phe-Arg-Gly-Pro-Gly-Pro-Gln-Leu-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating signaling pathways, or disrupting cellular processes. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Ser-Ser-Met-Lys-Leu-Ser-Phe-Arg-Ala-Arg-Ala-Tyr-Gly-Phe-Arg-Gly-Pro-Gly-Pro-Gln-Leu-OH: can be compared to other bioactive peptides such as:

Uniqueness

The uniqueness of This compound lies in its specific sequence, which determines its structure, stability, and biological activity

Biologische Aktivität

The compound H-Ser-Ser-Met-Lys-Leu-Ser-Phe-Arg-Ala-Arg-Ala-Tyr-Gly-Phe-Arg-Gly-Pro-Gly-Pro-Gln-Leu-OH is a synthetic peptide that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 197151-46-5

- Molecular Formula : C181H291N55O51S2

- Molecular Weight : 4117.77 g/mol

The biological activity of this peptide is attributed to its amino acid composition, which influences various physiological processes:

- Antioxidant Activity : Peptides with specific sequences have been shown to exhibit antioxidant properties, reducing oxidative stress in cells.

- Antihypertensive Effects : Certain amino acids in the peptide can inhibit angiotensin-converting enzyme (ACE), leading to lowered blood pressure.

- Neuroprotective Effects : The presence of arginine and phenylalanine may contribute to neuroprotective actions, potentially benefiting conditions like neurodegeneration.

Antioxidant Properties

Research indicates that peptides with similar sequences can scavenge free radicals, thereby protecting cells from oxidative damage. A study highlighted that marine-derived peptides exhibit significant antioxidant activity, which may be comparable to that of this compound .

Antihypertensive Effects

The peptide's structure suggests potential inhibition of ACE, which is crucial for regulating blood pressure. A comparative analysis showed that peptides with positively charged residues at the C-terminal enhance ACE-inhibitory activity .

Neuroprotective Effects

Peptides containing arginine and phenylalanine have been associated with neuroprotection in various studies. These amino acids are believed to play a role in neurotransmitter modulation and neuronal health .

Research Findings and Case Studies

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C104H164N32O27S/c1-56(2)45-71(130-91(152)66(25-14-15-38-105)125-93(154)70(37-44-164-7)127-97(158)76(54-138)133-86(147)64(106)53-137)94(155)134-77(55-139)98(159)131-74(48-61-23-12-9-13-24-61)96(157)126-68(28-18-41-116-104(112)113)90(151)120-58(5)84(145)123-67(27-17-40-115-103(110)111)89(150)121-59(6)85(146)129-72(49-62-31-33-63(140)34-32-62)88(149)117-50-81(142)122-73(47-60-21-10-8-11-22-60)95(156)124-65(26-16-39-114-102(108)109)87(148)118-51-82(143)135-42-19-29-78(135)99(160)119-52-83(144)136-43-20-30-79(136)100(161)128-69(35-36-80(107)141)92(153)132-75(101(162)163)46-57(3)4/h8-13,21-24,31-34,56-59,64-79,137-140H,14-20,25-30,35-55,105-106H2,1-7H3,(H2,107,141)(H,117,149)(H,118,148)(H,119,160)(H,120,151)(H,121,150)(H,122,142)(H,123,145)(H,124,156)(H,125,154)(H,126,157)(H,127,158)(H,128,161)(H,129,146)(H,130,152)(H,131,159)(H,132,153)(H,133,147)(H,134,155)(H,162,163)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116)/t58-,59-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFWSNGCDNCFNT-HVZFAYPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N4CCCC4C(=O)NCC(=O)N5CCCC5C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H164N32O27S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173378 | |

| Record name | Catestatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2326.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197151-46-5 | |

| Record name | Catestatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197151465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catestatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.